molecular formula C10H13N5O4 B117767 Adenosine-1'-13C CAS No. 201996-55-6

Adenosine-1'-13C

Cat. No. B117767
M. Wt: 268.23 g/mol
InChI Key: OIRDTQYFTABQOQ-OGIWRBOVSA-N
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Description

Adenosine-1’-13C is the 13C labeled Adenosine . Adenosine, a ubiquitous endogenous autacoid, acts through the enrollment of four G protein-coupled receptors: A1, A2A, A2B, and A3. Adenosine affects almost all aspects of cellular physiology .


Synthesis Analysis

The synthesis of Adenosine-1’-13C involves complex biochemical processes. A study suggests extensive recycling of endogenous CO2 in vivo . The location of 13C in adenosine helps distinguish these pathways . The complete 1H, 13C, and 15N NMR signals assignment of adenosine derivatives differently substituted at C (6)-position was achieved using one- and two-dimensional experiments .


Molecular Structure Analysis

The molecular structure of Adenosine-1’-13C has been analyzed using various techniques. Two-dimensional solid-state 13C homonuclear and 13C-15N heteronuclear NMR experiments for dipolar correlations between isotropic chemical shifts were performed for adenosine uniformly labeled with 13C and 15N . All the 13C and 15N signals were assigned from the dipolar couplings .

Scientific Research Applications

NMR Spectral Analysis

Adenosine-1'-13C has been crucial in nuclear magnetic resonance (NMR) spectral analysis. Studies like (Ciuffreda, Casati, & Manzocchi, 2007) and (Casati, Manzocchi, Ottria, & Ciuffreda, 2011) demonstrate the use of 1H and 13C NMR for the complete assignment of chemical shifts in adenosine and its derivatives. This application is essential for understanding the structural and functional aspects of nucleosides in various biological systems.

Molecular Biology and Biochemistry

In molecular biology and biochemistry, adenosine-1'-13C plays a significant role. For example, (Shallop, Gaffney, & Jones, 2003) discuss the use of 13C as an indirect tag in specifically labeled nucleosides, aiding in distinguishing adjacent-labeled atoms in studies of nucleic acids and protein-nucleic acid interactions.

Immunology and Inflammation Research

Adenosine-1'-13C has been instrumental in studies related to immunology and inflammation. (Koscsó et al., 2013) and (Csóka et al., 2012) provide insights into how adenosine affects macrophage activation and IL-10-induced signaling, which are critical aspects of the immune response and inflammation.

Neuroscience and Neuropharmacology

In the field of neuroscience, studies such as (Håberg et al., 2000) have utilized adenosine-1'-13C to explore the effects of adenosine A1 receptor agonists and antagonists on neuronal and astrocytic metabolism. This research is vital for understanding neurological conditions and developing potential treatments.

RNA Structural Studies

The role of adenosine-1'-13C in studying RNA structures has been highlighted by (Strebitzer et al., 2018), who used atom-specific 13C labeled RNA building blocks to investigate RNA structural ensembles via NMR spectroscopy. Such studies contribute significantly to our understanding of RNA biology and its implications in various diseases.

Pulmonary Research

In pulmonary research, adenosine-1'-13C has been utilized to understand adenosine's role in pulmonary diseases. (Sun et al., 2005) investigated the protective role of the A1 adenosine receptor in adenosine-dependent pulmonary injury, providing insights into the mechanisms underlying lung diseases and potential therapeutic targets.

Safety And Hazards

Adenosine-1’-13C should be handled with appropriate personal protective equipment. Contact with eyes, skin, and clothing should be avoided. After handling, thorough washing is recommended . Releases to the environment should be avoided .

Future Directions

Hyperpolarized 13C MRI is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions . The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(213C)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTQYFTABQOQ-OGIWRBOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine-1'-13C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Rotcheewaphan - 2016 - Colorado State University
Number of citations: 0

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